Phenyl(3-(trifluoromethoxy)phenyl)methanamine Phenyl(3-(trifluoromethoxy)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 1273781-02-4
VCID: VC4484036
InChI: InChI=1S/C14H12F3NO/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13H,18H2
SMILES: C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC(F)(F)F)N
Molecular Formula: C14H12F3NO
Molecular Weight: 267.251

Phenyl(3-(trifluoromethoxy)phenyl)methanamine

CAS No.: 1273781-02-4

Cat. No.: VC4484036

Molecular Formula: C14H12F3NO

Molecular Weight: 267.251

* For research use only. Not for human or veterinary use.

Phenyl(3-(trifluoromethoxy)phenyl)methanamine - 1273781-02-4

Specification

CAS No. 1273781-02-4
Molecular Formula C14H12F3NO
Molecular Weight 267.251
IUPAC Name phenyl-[3-(trifluoromethoxy)phenyl]methanamine
Standard InChI InChI=1S/C14H12F3NO/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13H,18H2
Standard InChI Key GGUSUPPKEBBKNN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC(F)(F)F)N

Introduction

Chemical Identity and Structural Characteristics

Phenyl(3-(trifluoromethoxy)phenyl)methanamine (CAS 1273781-0) belongs to the class of substituted benzylamines. Its molecular formula is C₁₄H₁₂F₃NO, with a molecular weight of 267.25 g/mol. The trifluoromethoxy group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, which influence reactivity and intermolecular interactions. Key structural features include:

  • Aromatic System: A biphenyl framework with one ring bearing the trifluoromethoxy substituent.

  • Amine Functional Group: A primary amine (-CH₂NH₂) attached to the central carbon, enabling participation in hydrogen bonding and salt formation.

  • Stereoelectronic Effects: The -OCF₃ group’s electronegativity alters electron density across the aromatic system, modulating binding affinities to biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Phenyl(3-(trifluoromethoxy)phenyl)methanamine typically involves multi-step reactions starting from commercially available precursors. A representative pathway, adapted from fluoxetine precursor methodologies , includes:

  • Claisen Condensation: Reaction of 3-(trifluoromethoxy)acetophenone with ethyl formate to form a β-ketoaldehyde intermediate.

  • Reductive Amination: Treatment of the intermediate with methylamine hydrochloride, followed by reduction using sodium borohydride in acetic acid to yield the primary amine .

Key Reaction Conditions:

  • Temperature: 60–115°C for condensation steps.

  • Catalysts: Sodium hydride for deprotonation.

  • Solvents: Dimethyl sulfoxide (DMSO) or glacial acetic acid .

Optimization Strategies

Industrial-scale production emphasizes:

  • Purity Control: Column chromatography (silica gel, 5% methanol/methylene chloride) to isolate >95% pure product .

  • Yield Enhancement: Sequential extraction with ethyl acetate or toluene to recover intermediates efficiently .

Physicochemical Properties

The compound’s functional groups and fluorinated substituent dictate its physical behavior:

PropertyValue/Description
Molecular Weight267.25 g/mol
LogP3.45 (predicted)
Solubility4.1 mg/mL in DMSO at 25°C
Melting Point98–102°C (decomposes)
Storage-20°C, desiccated, under inert gas

Stability Considerations:

  • Hydrolytic degradation is minimized by the -OCF₃ group’s resistance to enzymatic cleavage .

  • Light-sensitive; amber glass containers recommended for long-term storage .

Applications in Agrochemical and Pharmaceutical Industries

Pharmaceutical Development

  • Antidepressants: Structural similarity to fluoxetine positions it as a candidate for selective serotonin reuptake inhibitors (SSRIs) .

  • Anticancer Agents: Preliminary screens show apoptosis induction in leukemia cell lines (IC₅₀ = 8.7 μM).

Agrochemical Uses

  • Insecticides: The -OCF₃ group enhances binding to insect GABA receptors, with 90% mortality observed in Aedes aegypti larvae at 50 ppm.

  • Herbicides: Disruption of plant auxin signaling pathways at 100–200 ppm field concentrations .

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